Lipophilicity and Ionization: LogP, LogD, and pKa Profiling of 1-(2-Cyanophenyl)piperidine-4-carboxylic acid vs. 4-Cyanophenyl and Methylsulfonyl Analogs
The target compound demonstrates a LogP of 1.75 and LogD (pH 7.4) of -1.31, reflecting moderate lipophilicity and substantial ionization at physiological pH [1]. In contrast, the para-cyanophenyl analog 1-(4-cyanophenyl)piperidine-4-carboxylic acid exhibits a predicted LogP of 1.93 and a higher density of 1.26 g/cm³, indicating enhanced lipophilicity . The 1-(methylsulfonyl)piperidine-4-carboxylic acid analog, lacking the aromatic ring, possesses a markedly different LogP (~0.5 predicted) and higher topological polar surface area (TPSA ~83 Ų) .
| Evidence Dimension | Lipophilicity (LogP) and ionization state (LogD) |
|---|---|
| Target Compound Data | LogP = 1.75; LogD (pH 5.5) = 0.165; LogD (pH 7.4) = -1.31; pKa = 3.77 [1] |
| Comparator Or Baseline | 1-(4-cyanophenyl)piperidine-4-carboxylic acid: LogP (predicted) = 1.93 ; 1-(methylsulfonyl)piperidine-4-carboxylic acid: LogP ~0.5, TPSA ~83 Ų |
| Quantified Difference | ΔLogP = -0.18 (vs. 4-CN analog); ΔLogD (pH 7.4) ≈ -2.0 vs. 4-CN analog (estimated); ΔLogP ≈ +1.25 vs. methylsulfonyl analog |
| Conditions | Predicted/calculated using ACD/Labs Percepta and Chembase algorithms |
Why This Matters
The ortho-cyanophenyl substitution lowers LogP relative to the para isomer, potentially improving aqueous solubility and reducing non-specific protein binding, while the distinct LogD profile at pH 7.4 indicates greater ionization and lower passive membrane permeability compared to analogs.
- [1] Chembase.cn. 1-(2-cyanophenyl)piperidine-4-carboxylic acid: Acid pKa 3.7708445, Log P 1.7531936, LogD (pH 5.5) 0.16511934, LogD (pH 7.4) -1.3130497. https://en.chembase.cn (accessed 2026). View Source
